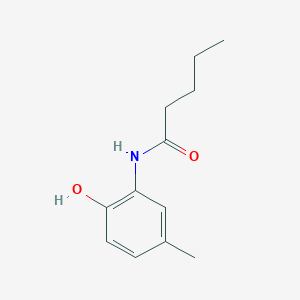![molecular formula C25H25NO5 B290729 4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)
4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate, also known as EMBI, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. EMBI is a derivative of benzamide and benzoic acid, and it has been found to exhibit promising properties for use in various medical applications.
Mecanismo De Acción
4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, as well as the activity of certain signaling pathways that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and analgesic properties. It has also been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate in lab experiments is that it has been found to exhibit low toxicity, making it a relatively safe compound to work with. However, one of the limitations of using 4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate, including:
1. Further studies on the mechanisms of action of 4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate, particularly with regard to its anti-inflammatory and anticancer properties.
2. Studies on the potential use of 4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate in the treatment of other diseases, such as neurodegenerative disorders.
3. Development of new drug formulations that incorporate 4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate, in order to improve its efficacy and reduce potential side effects.
4. Investigation of the potential use of 4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate in combination with other drugs, in order to enhance its therapeutic effects.
In conclusion, 4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate is a promising compound that has potential applications in the field of medicine. Its anti-inflammatory and anticancer properties make it a promising candidate for the development of new drugs, and further research is needed to fully explore its potential uses and mechanisms of action.
Métodos De Síntesis
The synthesis of 4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate involves the reaction between 4-ethoxybenzoic acid and 4-aminobenzophenone, followed by the addition of 3-methylphenol and ethyl chloroformate. The resulting product is then purified through recrystallization to obtain pure 4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate.
Aplicaciones Científicas De Investigación
4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate has been found to have potential applications in the field of medicine, particularly in the treatment of cancer and inflammation. Several studies have shown that 4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate exhibits anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs.
Propiedades
Fórmula molecular |
C25H25NO5 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
[4-[(4-ethoxybenzoyl)amino]-3-methylphenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C25H25NO5/c1-4-29-20-10-6-18(7-11-20)24(27)26-23-15-14-22(16-17(23)3)31-25(28)19-8-12-21(13-9-19)30-5-2/h6-16H,4-5H2,1-3H3,(H,26,27) |
Clave InChI |
NIGNIEQZHBHEFE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




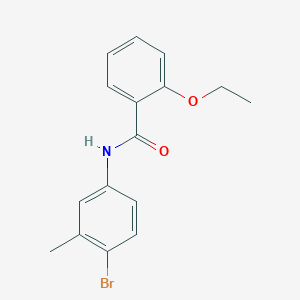
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)
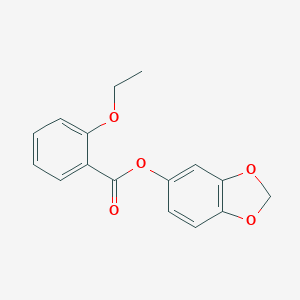

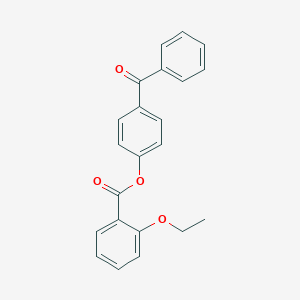
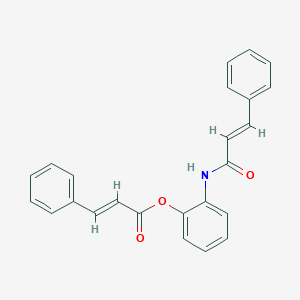
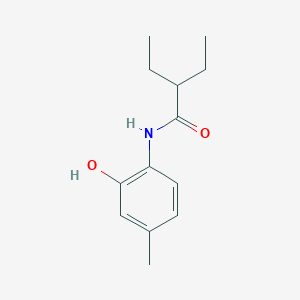
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290660.png)
![5-Bromo-2-naphthyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290661.png)
![4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290663.png)
![4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290664.png)

